Meta-Fluorine Substitution Provides a Quantifiable Lipophilicity Advantage Over the Des-Methyl and Unsubstituted Phenyl Analogs
The target compound demonstrates a predicted XLogP3 of 1.9, which is a 0.4 log unit increase in lipophilicity compared to the des-methyl analog 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid (XLogP3: 1.5) [1][2]. This difference is attributed to the additive effect of the C3-methyl group. Furthermore, when benchmarked against the unsubstituted phenyl analog, 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the meta-fluorine contributes to an increase in molecular weight (220.20 vs. 202.21 g/mol) and alters hydrogen bond acceptor count, which collectively impact the compound's formulation and binding properties [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Des-methyl analog: XLogP3 = 1.5; Unsubstituted phenyl analog: XLogP3 ~1.5 (estimated from similar 1-phenylpyrazole cores) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.4 log unit difference in XLogP3 translates to a ~2.5-fold change in octanol-water partition coefficient, which can significantly alter membrane permeability, non-specific protein binding, and in vivo distribution, making the target compound a distinct and non-substitutable chemical tool for lipophilicity-sensitive SAR campaigns.
- [1] PubChem (2025). 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, CID 61551427. National Center for Biotechnology Information. View Source
- [2] PubChem (2025). 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid, CID 14994495. National Center for Biotechnology Information. View Source
